molecular formula C15H18FN3O2S B7023883 (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine

(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine

Cat. No.: B7023883
M. Wt: 323.4 g/mol
InChI Key: VUNSGWLDCNRNPJ-ZDUSSCGKSA-N
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Description

(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is a complex organic compound characterized by its unique structural features The compound contains a pyrazole ring substituted with a fluorophenyl group and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thietan-3-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may confer specific pharmacological properties, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may be utilized in the development of advanced materials. Its unique properties could be harnessed for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Paroxetine hydrochloride hemihydrate: A compound with a similar fluorophenyl group, used as an antidepressant.

    4-fluorophenyl derivatives: Various compounds containing the 4-fluorophenyl moiety, used in different chemical and pharmaceutical applications.

Uniqueness

(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is unique due to its combination of a pyrazole ring, fluorophenyl group, and thietan-3-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-15(2)13(9-22(15,20)21)17-7-11-8-18-19-14(11)10-3-5-12(16)6-4-10/h3-6,8,13,17H,7,9H2,1-2H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNSGWLDCNRNPJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)NCC2=C(NN=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](CS1(=O)=O)NCC2=C(NN=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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